molecular formula C11H16O6Si B8709337 5-(Trimethoxysilyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 93830-56-9

5-(Trimethoxysilyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Cat. No. B8709337
CAS RN: 93830-56-9
M. Wt: 272.33 g/mol
InChI Key: JXZIXXKVRPNYNK-UHFFFAOYSA-N
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Patent
US04837339

Procedure details

To 0.36 g (2.1 mmol) of 2-(trimethoxy)silyl-1,3-butadiene [II], were added 0.19 g (1.9 mmol) of maleic acid anhydride [III]at room temperature and stirred for one hour. After the reaction was over, the reaction product was separated on chromotography using silica gel and developing with a mixed solvent of n-hexane-diethyl ether to obtain 0.44 g of 4-(trimethoxy)silyl-1,2,3,6-tetrahydrophthalic acid anhydride [I](yield: 80 %, liquid).
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][Si:3]([O:10][CH3:11])([O:8][CH3:9])[C:4]([CH:6]=[CH2:7])=[CH2:5].[C:12]1(=[O:18])[O:17][C:15](=[O:16])[CH:14]=[CH:13]1>>[CH3:1][O:2][Si:3]([O:8][CH3:9])([O:10][CH3:11])[C:4]1[CH2:5][CH:13]2[C:12](=[O:18])[O:17][C:15](=[O:16])[CH:14]2[CH2:7][CH:6]=1

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
CO[Si](C(=C)C=C)(OC)OC
Name
Quantity
0.19 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated on chromotography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CO[Si](C=1CC2C(C(=O)OC2=O)CC1)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.